BenchChemオンラインストアへようこそ!

6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine

Medicinal Chemistry Physicochemical Property Profiling Lead Optimization

6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine is a regiospecific heterocyclic building block for kinase inhibitor discovery. The 6-iodo substituent enables Suzuki-Miyaura cross-coupling under milder conditions than 6-bromo or 6-chloro analogs (C-I bond ~57 kcal/mol), while the 7-methyl group provides optimal lipophilicity (LogP ~1.97) for cellular permeability. This exact substitution pattern is validated for EGFR-TK inhibitor synthesis (IC50 0.09–1.10 µM). Available globally at ≥95% purity with full characterization data. Choose this specific derivative for reproducible SAR studies—analog substitution introduces uncontrolled variables in cross-coupling reactivity and biological assays.

Molecular Formula C8H9IN2O
Molecular Weight 276.077
CAS No. 1261365-45-0
Cat. No. B572488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine
CAS1261365-45-0
Synonyms6-Iodo-7-methyl-2,3-dihydro-1H-pyrido-[2,3-b][1,4]oxazine
Molecular FormulaC8H9IN2O
Molecular Weight276.077
Structural Identifiers
SMILESCC1=CC2=C(N=C1I)OCCN2
InChIInChI=1S/C8H9IN2O/c1-5-4-6-8(11-7(5)9)12-3-2-10-6/h4,10H,2-3H2,1H3
InChIKeyURBOWKKGCCRBSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine (CAS 1261365-45-0): Chemical Identity, Core Specifications, and Procurement Baseline for Research Use


6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine (CAS 1261365-45-0) is a halogenated heterocyclic building block featuring a fused pyrido[2,3-b][1,4]oxazine scaffold with a 6-iodo and 7-methyl substitution pattern. The molecular formula is C8H9IN2O with a molecular weight of 276.07 g/mol . The compound is a solid at ambient temperature and is available from multiple commercial suppliers at purity specifications typically ranging from 95% to 98% for research and development applications . This scaffold class has attracted recent research interest as a potential kinase inhibitor core, as evidenced by 2025 studies identifying pyrido[2,3-b][1,4]oxazine-based inhibitors with potent EGFR-TK activity [1].

6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine (CAS 1261365-45-0): Why Generic Substitution with Closely Related Analogs Is Not Advisable Without Validation


Within the 2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine class, even single-atom variations in halogen substitution at the 6-position produce measurable differences in molecular properties that directly impact experimental outcomes. The target compound's iodine atom at C6 confers a calculated LogP of approximately 1.97 and a molecular weight of 276.07 g/mol , whereas the 6-bromo analog (CAS 1203499-17-5) has a molecular weight of 215.05 g/mol and the 6-chloro analog (CAS 1823379-92-5) has a molecular weight of 170.60 g/mol . These differences in lipophilicity and steric bulk affect chromatographic behavior, membrane permeability in cellular assays, and reactivity in cross-coupling chemistry. Additionally, the 8-methyl positional isomer (CAS unspecified) presents a distinct regiochemical arrangement that alters the electronic environment of the heterocyclic core . Substituting any of these analogs without experimental revalidation introduces uncontrolled variables that can compromise synthetic reproducibility, SAR interpretation, and assay consistency.

6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine (CAS 1261365-45-0): Comparative Evidence Guide for Scientific Selection


6-Iodo-7-methyl Substitution Pattern: Molecular Weight and Lipophilicity Differentiation Relative to 6-Bromo and 6-Chloro Analogs

The 6-iodo substitution confers quantifiably distinct physicochemical properties compared to the 6-bromo and 6-chloro analogs. The target compound has a molecular weight of 276.07 g/mol and a calculated LogP of 1.97 . In contrast, the 6-bromo analog (CAS 1203499-17-5) has a molecular weight of 215.05 g/mol , representing a 28% lower mass. The 6-chloro analog (CAS 1823379-92-5) has a molecular weight of 170.60 g/mol , representing a 62% lower mass. LogP values for the 6-bromo and 6-chloro analogs are not reported in supplier data but are expected to decrease proportionally based on halogen electronegativity and size trends.

Medicinal Chemistry Physicochemical Property Profiling Lead Optimization

6-Iodo-7-methyl vs. 8-Methyl Regioisomer: Structural Confirmation and Regiochemical Differentiation

The target compound features a methyl group at the 7-position and an iodine atom at the 6-position of the pyrido[2,3-b][1,4]oxazine scaffold. A structurally distinct regioisomer exists in the form of 8-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine, which positions the methyl group at the 8-position of the fused ring system . This positional difference alters the electronic distribution and steric environment of the heterocyclic core, resulting in distinct reactivity profiles for downstream functionalization. The 6-iodo-7-methyl substitution pattern is specifically designed to place the iodine atom at a position amenable to transition metal-catalyzed cross-coupling reactions while maintaining the methyl group in a non-interfering orientation.

Synthetic Chemistry Regiochemical Analysis Building Block Selection

Pyrido[2,3-b][1,4]oxazine Scaffold: Class-Level Evidence for EGFR Kinase Inhibitor Potential

The pyrido[2,3-b][1,4]oxazine scaffold has been validated as a core template for potent EGFR tyrosine kinase inhibitors. In a 2025 study by Yadav et al. published in RSC Medicinal Chemistry, novel pyrido[2,3-b][1,4]oxazine-based inhibitors demonstrated IC50 values of 0.09 μM in HCC827 cells (EGFR exon 19 deletion), 0.89 μM in NCI-H1975 cells (EGFR L858R/T790M double mutation), and 1.10 μM in A549 cells (wild-type EGFR overexpression), with potency equivalent to clinically approved osimertinib [1]. The study also demonstrated selective cytotoxicity against cancer cells while sparing normal BEAS-2B cells at doses exceeding 61 μM, and apoptosis induction of 33.7% early apoptotic and 9.1% late apoptotic cells compared to control conditions of 2.4% and 1.8%, respectively [2].

Kinase Inhibition Cancer Research EGFR-TKI Drug Discovery

Iodine as a Synthetic Handle: Comparative Reactivity Advantage in Cross-Coupling Chemistry

The 6-iodo substituent provides a superior leaving group for palladium-catalyzed cross-coupling reactions compared to bromo or chloro analogs. The carbon-iodine bond (bond dissociation energy approximately 57 kcal/mol) is significantly weaker than carbon-bromine (approximately 68 kcal/mol) and carbon-chlorine (approximately 81 kcal/mol) bonds, enabling oxidative addition to Pd(0) under milder conditions [1]. This difference translates to faster reaction rates and higher yields in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. The 2025 Yadav et al. study specifically employed Suzuki cross-coupling as the key step in their multi-step synthetic route to generate pyrido[2,3-b][1,4]oxazine derivatives [2], confirming the scaffold's compatibility with this methodology.

Cross-Coupling Reactions Suzuki Coupling Synthetic Methodology Library Synthesis

Commercial Availability and Supplier Quality Specifications: Comparative Procurement Landscape

The target compound is commercially available from multiple global suppliers with documented purity specifications. Fluorochem (UK) offers the compound at 95+% purity ; AKSci (USA) provides 95% minimum purity with 1g pricing at $1,496 ; Chemenu supplies at 95% purity ; and BOC Sciences lists the compound as a research chemical building block . In contrast, the 6-bromo analog (CAS 1203499-17-5) is available from fewer suppliers with varying specifications , and the 6-chloro analog (CAS 1823379-92-5) shows limited availability in milligram quantities . The target compound's broader commercial footprint with documented MDL number MFCD18374156 and PubChem CID 50987687 provides greater procurement flexibility and quality documentation traceability.

Chemical Procurement Supply Chain Quality Control Research Materials

Stability and Storage Requirements: Supporting Evidence for Handling Protocols

Supplier technical documentation indicates that 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine should be stored long-term at -20°C for maximum recovery , while short-term storage at cool, dry conditions may be acceptable . The compound is classified with GHS hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), with Signal Word 'Warning' . These specifications are consistent across multiple supplier SDS documents. No quantitative stability data (e.g., degradation half-life at various temperatures) was identified for direct comparator analysis.

Compound Stability Storage Conditions Laboratory Handling

6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine (CAS 1261365-45-0): Evidence-Based Research Application Scenarios


Scaffold Diversification via Palladium-Catalyzed Cross-Coupling for Kinase Inhibitor Library Synthesis

The 6-iodo substituent enables efficient Suzuki-Miyaura cross-coupling at the C6 position to introduce diverse aryl and heteroaryl groups, generating libraries of pyrido[2,3-b][1,4]oxazine derivatives for structure-activity relationship studies. The 2025 Yadav et al. study validated this exact approach, using Suzuki cross-coupling as the key step to synthesize novel EGFR-TK inhibitors with IC50 values of 0.09–1.10 μM against NSCLC cell lines, demonstrating potency equivalent to osimertinib [1]. The weaker C-I bond (~57 kcal/mol) relative to C-Br (~68 kcal/mol) enables oxidative addition under milder conditions, reducing thermal stress on sensitive coupling partners [2].

Physicochemical Property Optimization in Lead Compound Development

The 6-iodo-7-methyl substitution pattern confers a calculated LogP of 1.97 and molecular weight of 276.07 g/mol , representing increased lipophilicity and steric bulk compared to the 6-bromo analog (MW 215.05 g/mol) and 6-chloro analog (MW 170.60 g/mol). This differentiated property profile makes the compound suitable for medicinal chemistry programs requiring specific LogP windows for membrane permeability optimization. The 7-methyl group provides additional hydrophobic character while maintaining a defined regiochemical orientation distinct from the 8-methyl positional isomer.

Procurement for Multi-Institutional Collaborative Research Requiring Reproducible Material

The compound's broad commercial availability across multiple global suppliers with consistent purity specifications (95-98%) and documented identifiers (MDL MFCD18374156, PubChem CID 50987687) makes it suitable for multi-site collaborative research programs requiring material reproducibility. The availability from US-based suppliers such as AKSci ($1,496/1g, 95% purity) , European suppliers such as Fluorochem (95+% purity) , and Asian suppliers provides procurement flexibility and supply chain redundancy not consistently available for the 6-bromo or 6-chloro analogs.

Regiochemical Control in Heterocyclic SAR Studies

The specific 6-iodo-7-methyl substitution pattern enables structure-activity relationship studies requiring precise regiochemical control around the pyrido[2,3-b][1,4]oxazine core. Unlike the 8-methyl positional isomer, the 7-methyl group positions the methyl substituent adjacent to the iodine-bearing C6 position, creating a defined electronic environment for electrophilic and nucleophilic substitution reactions. This regiospecific arrangement is critical for studies correlating substitution pattern with biological activity in kinase inhibitor programs, where small positional changes can dramatically alter target binding.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.